molecular formula C26H42O9 B1679823 Pseudomonic acid D CAS No. 85248-93-7

Pseudomonic acid D

Katalognummer B1679823
CAS-Nummer: 85248-93-7
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: RJGJFSVDQPCELW-VCXQKUNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pseudomonic acid D is a microbial inhibitor that potently inhibits mycoplasmas and bacterial pathogens . It can be produced by fermentation with Pseudomonas fluorescens . It is also a minor antibiotic produced by Pseudomonas fluorescens .


Synthesis Analysis

Pseudomonic acid D has been isolated and identified, and its preparation from monic acid A is described . The biosynthesis of pseudomonic acids involves a complex polyketide biosynthetic pathway .


Molecular Structure Analysis

The molecular formula of Pseudomonic acid D is C26H42O9 . Its average mass is 498.606 Da and its monoisotopic mass is 498.282898 Da .


Chemical Reactions Analysis

The preparation of pseudomonic acid D from monic acid A is described . The biosynthesis of pseudomonic acids involves a complex polyketide biosynthetic pathway .


Physical And Chemical Properties Analysis

Pseudomonic acid D has a density of 1.2±0.1 g/cm3, a boiling point of 687.4±55.0 °C at 760 mmHg, and a flash point of 223.0±25.0 °C . It has 9 H bond acceptors, 4 H bond donors, and 16 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Field: Medical Microbiology

  • Application : Mupirocin is used as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) . It’s used to control MRSA outbreaks, for infections of soft tissue or skin, and for nasal decolonization .
  • Method of Application : Mupirocin is typically applied topically to the skin or nasal passages. It’s produced as a mixture of four pseudomonic acids (A, B, C, and D) by Pseudomonas fluorescens biosynthesis .
  • Results : Due to its wide use without prescription, the microorganism’s resistance to Mupirocin increased from up to 81%, thus becoming imperative its control or improvement .

Field: Biotechnology

  • Application : Mupirocin is produced as a mixture of four pseudomonic acids (A, B, C, and D) by Pseudomonas fluorescens biosynthesis . The biosynthetic cluster encodes 6 type I polyketide synthase multifunctional proteins and 29 single function proteins . The biosynthetic pathway belongs to the trans-AT group .
  • Method of Application : The order of the genes in the cluster does not match the order of biosynthetic steps . It has no separate loading or cognate domain; repeated acyl carrier protein in the modules and the presence of enoyl reductase domains in trans .
  • Results : The production of Mupirocin has not been previously reviewed, but different strains of Pseudomonas, different culture medium and different conditions for the fermentation were analysed related to the antibiotics yield .

Here are two more applications of Mupirocin, which is a mixture of four pseudomonic acids (A, B, C, and D) produced by Pseudomonas fluorescens :

Field: Dermatology

  • Application : Mupirocin is used as a topical treatment for bacterial skin infections such as impetigo or folliculitis . It may also be used to get rid of methicillin-resistant S. aureus (MRSA) when present in the nose without symptoms .
  • Method of Application : Mupirocin is used as a cream or ointment applied to the skin .
  • Results : Mupirocin is effective against superficial skin infections and is well-tolerated as there is negligible systemic absorption through intact skin or intranasal application .

Field: Infectious Diseases

  • Application : Mupirocin is used to eliminate staphylococci from the nose . It is also used to treat minor superficial secondarily infected skin lesions .
  • Method of Application : Mupirocin is applied topically to the skin or nasal passages .
  • Results : Mupirocin is effective in eradicating Staphylococcus aureus nasal carriage, although relapse rates may be high .

Zukünftige Richtungen

The emergence of resistance to antibiotics like pseudomonic acid D has been increasing, particularly among methicillin-resistant Staphylococcus aureus (MRSA) isolates . This necessitates the development of new antibiotics . The recent analysis of the biosynthetic pathway for thiomarinols from marine bacteria opens up possibilities to modify pseudomonic acid D so as to overcome this resistance .

Eigenschaften

IUPAC Name

(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGJFSVDQPCELW-VCXQKUNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudomonic acid D

CAS RN

85248-93-7
Record name Pseudomonic acid D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085248937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IC2993TO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudomonic acid D
Reactant of Route 2
Pseudomonic acid D
Reactant of Route 3
Reactant of Route 3
Pseudomonic acid D
Reactant of Route 4
Pseudomonic acid D
Reactant of Route 5
Pseudomonic acid D
Reactant of Route 6
Pseudomonic acid D

Citations

For This Compound
42
Citations
PJ O'Hanlon, NH Rogers, JW Tyler - Journal of the Chemical Society …, 1983 - pubs.rsc.org
… Pseudomonic acid D (1 c), a minor antibiotic produced by Pseudomonas fluorescens, has been isolated and identified. The preparation of pseudomonic acid D from monk acid A (1 e) is …
Number of citations: 42 pubs.rsc.org
CA Whatling, JE Hodgson, MKR Burnham… - …, 1995 - microbiologyresearch.org
… group in the ring (Chain & Mellows, 1977), pseudomonic acid C, in which a double carboncarbon bond replaces the epoxide group (Clayton et al., 1980,1982), and pseudomonic acid D…
Number of citations: 33 www.microbiologyresearch.org
JC Barrish, HL Lee, EG Baggiolini… - The Journal of Organic …, 1987 - ACS Publications
Sir: Pseudomonic acid C (lc) is a member of a family of C-pyranoside antibacterials which have been isolated from fermentations of a strain of Pseudomonasfluorescens. 1 …
Number of citations: 20 pubs.acs.org
R Sutherland, RJ Boon, KE Griffin… - Antimicrobial agents …, 1985 - Am Soc Microbiol
Mupirocin (pseudomonic acid A), an antibiotic produced by Pseudomonas fluorescens, showed a high level of activity against staphylococci and streptococci and against certain gram-…
Number of citations: 422 journals.asm.org
JC Barrish, HL Lee, T Mitt, G Pizzolato… - The Journal of …, 1988 - ACS Publications
Two approaches to the synthesis of aldehyde 28, a key intermediate in the total synthesis of pseudomonic acid C, were developed. One asymmetric route from the chiral hydroxy ester …
Number of citations: 57 pubs.acs.org
GE Keck, AM Tafesh - The Journal of Organic Chemistry, 1989 - ACS Publications
A highly convergent approach to (+)-pseudo-monic acid C, which utilizes a free-radical addition-frag-mentation process as the key step, has been demonstrated. Sir: The …
Number of citations: 55 pubs.acs.org
J Hothersall, J Wu, AS Rahman, JA Shields… - Journal of Biological …, 2007 - ASBMB
The Pseudomonas fluorescens mupirocin biosynthetic cluster encodes six proteins involved in polyketide biosynthesis and 26 single polypeptides proposed to perform largely tailoring …
Number of citations: 48 www.jbc.org
YJ Class, P DeShong - Chemical reviews, 1995 - ACS Publications
… Pseudomonic acid D (4)possesses the same general structural features as pseudomonic acid A; … Proof of this structure was confirmed upon partial synthesis of pseudomonic acid D by …
Number of citations: 95 pubs.acs.org
DR Williams - Strategies and Tactics in Organic Synthesis, 1984 - books.google.com
… Finally, the isolation of a new minor component, designated as pseudomonic acid D (ld), demonstrated the presence of an E-carbon double bond at C-4'in a 9-hydroxynonenoic acid …
Number of citations: 4 books.google.com
FM Martin - 1989 - era.ed.ac.uk
Chapter one reviews the literature published on the pseudomonic acids. The chemistry and structural characteristics of these compounds is covered together with the semi-synthetic …
Number of citations: 1 era.ed.ac.uk

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.